H-Thr(Bzl)-OBzl.oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

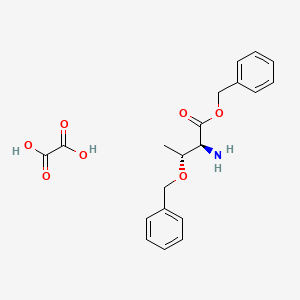

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (2S,3R)-2-amino-3-phenylmethoxybutanoate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.C2H2O4/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;3-1(4)2(5)6/h2-11,14,17H,12-13,19H2,1H3;(H,3,4)(H,5,6)/t14-,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAVXHHGVJCFKI-CVLQQERVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676788 | |

| Record name | Oxalic acid--benzyl O-benzyl-L-threoninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15260-11-4 | |

| Record name | Oxalic acid--benzyl O-benzyl-L-threoninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Thr(Bzl)-OBzl.oxalate (CAS: 15260-11-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-Benzyl-L-threonine benzyl ester oxalate, commonly referred to as H-Thr(Bzl)-OBzl.oxalate. This document collates critical data, experimental protocols, and logical workflows to support its application in research and development, particularly in the field of peptide chemistry and drug discovery.

Core Compound Properties

This compound is a protected amino acid derivative of L-threonine. The benzyl groups serve as protecting groups for the side-chain hydroxyl and the C-terminal carboxylic acid, preventing unwanted side reactions during peptide synthesis. The oxalate salt form enhances the compound's stability and handling characteristics. Its primary application is as a building block in the synthesis of peptides, especially within the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | benzyl (2S,3R)-2-amino-3-(benzyloxy)butanoate;oxalic acid | [4] |

| Synonyms | O-Benzyl-L-threonine benzyl ester oxalate, L-Thr(Bzl)-OBzl·oxalate | [4][5][6] |

| CAS Number | 15260-11-4 | [4][5][6] |

| Molecular Formula | C₂₀H₂₃NO₇ | [4][6] |

| Molecular Weight | 389.41 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 153 - 159 °C | [5] |

| Optical Rotation | [α]D²⁰ = -22 ± 2° (c=1 in DMF) | [5] |

| Purity | ≥ 98.5% (HPLC) | [5] |

| Solubility | Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5][7] |

| Storage | Store at room temperature in an inert atmosphere. | [5][7] |

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis of this compound and its application in solid-phase peptide synthesis.

Step 1: Benzyl Esterification of L-Threonine

This step protects the carboxylic acid functionality. A common method is the Fischer-Speier esterification.[1]

-

Materials: L-Threonine, Benzyl alcohol (anhydrous), p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or Thionyl chloride (SOCl₂), Toluene, Dean-Stark apparatus (if using TsOH), Round-bottom flask, Magnetic stirrer, Heating mantle, Rotary evaporator.

-

Procedure (using TsOH):

-

Suspend L-threonine (1 equivalent) in a mixture of benzyl alcohol (5-10 equivalents) and toluene in a round-bottom flask equipped with a Dean-Stark trap.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 equivalents).

-

Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the toluene and excess benzyl alcohol under reduced pressure.

-

The crude L-Threonine benzyl ester is then purified, typically by chromatography or recrystallization of its salt form (e.g., hydrochloride or p-toluenesulfonate).[8][9]

-

Step 2: Benzylation of the Side-Chain Hydroxyl Group

This step protects the hydroxyl group of the threonine side chain.

-

Materials: L-Threonine benzyl ester, Benzyl bromide (BnBr), Silver(I) oxide (Ag₂O) or Sodium hydride (NaH), Anhydrous N,N-Dimethylformamide (DMF), Magnetic stirrer, Inert atmosphere (Nitrogen or Argon).

-

Procedure (using BnBr and Ag₂O):

-

Dissolve the L-Threonine benzyl ester (1 equivalent) in anhydrous DMF under an inert atmosphere.

-

Add silver(I) oxide (1.5-2 equivalents) to the solution.

-

Add benzyl bromide (1.2-1.5 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture to remove silver salts.

-

The filtrate is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude H-Thr(Bzl)-OBzl.

-

The crude product is purified by column chromatography.

-

Step 3: Formation of the Oxalate Salt

This step improves the handling and stability of the final compound.

-

Materials: Purified H-Thr(Bzl)-OBzl, Oxalic acid, Anhydrous diethyl ether or other suitable non-polar solvent.

-

Procedure:

-

Dissolve the purified H-Thr(Bzl)-OBzl in a minimal amount of a suitable solvent like diethyl ether.

-

Prepare a saturated solution of oxalic acid (0.5 equivalents for a hemioxalate, 1 equivalent for a full oxalate) in the same solvent.

-

Slowly add the oxalic acid solution to the H-Thr(Bzl)-OBzl solution with stirring.

-

The this compound salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

This compound is a key reagent for introducing a protected threonine residue into a peptide chain using the Boc/Bzl SPPS strategy. The oxalate salt is typically converted to the free amine in situ or prior to the coupling step.

-

Materials: this compound, Boc-protected amino acid resin (e.g., Boc-Gly-Merrifield resin), Dichloromethane (DCM), Trifluoroacetic acid (TFA), N,N-Diisopropylethylamine (DIEA), Coupling reagents (e.g., HBTU, HOBt), N,N-Dimethylformamide (DMF), Solid-phase synthesis vessel.

-

Procedure for a single coupling cycle:

-

Resin Swelling: Swell the Boc-protected amino acid resin in DCM in the synthesis vessel for 30-60 minutes.

-

Boc Deprotection:

-

Neutralization:

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Boc-protected amino acid (e.g., Boc-Ala-OH, 3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to activate the amino acid.

-

Immediately add the activated amino acid solution to the neutralized resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Repeat: The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

-

Visualized Workflows

The following diagrams illustrate the key processes involving this compound.

Applications and Role in Drug Development

This compound is a valuable intermediate in the synthesis of therapeutic peptides and other complex organic molecules.[5]

-

Peptide Synthesis: Its primary role is in the assembly of peptide sequences where threonine's hydroxyl group needs to be protected to prevent O-acylation during coupling steps. The benzyl protecting groups are stable to the moderately acidic conditions used for Boc deprotection but can be removed in the final cleavage step with strong acids like anhydrous hydrogen fluoride (HF).

-

Drug Development: As a building block for peptides, it contributes to the synthesis of potential drug candidates for various therapeutic areas. Peptides are crucial in fields like oncology, metabolic diseases, and infectious diseases.

-

Chiral Auxiliary: The inherent chirality of the threonine backbone makes this compound useful as a chiral auxiliary in asymmetric synthesis, enabling the creation of enantiomerically pure compounds, which is critical for drug efficacy and safety.[5]

Safety and Handling

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or fume hood.

-

Irritation: May cause skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7]

-

Storage: Store in a tightly sealed container in a dry and well-ventilated place. Keep under an inert atmosphere.

This guide serves as a foundational resource for professionals working with this compound. For specific applications, further optimization of the described protocols may be necessary. Always refer to the relevant Safety Data Sheet (SDS) before handling the compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. This compound | C20H23NO7 | CID 46856342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. pschemicals.com [pschemicals.com]

- 7. O-Benzyl-L-threonine benzyl ester oxalate | 15260-11-4 [amp.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

The Role of H-Thr(Bzl)-OBzl.oxalate in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Thr(Bzl)-OBzl.oxalate, also known as O-Benzyl-L-threonine benzyl ester oxalate, is a critical building block in the chemical synthesis of peptides.[1][2][3] As a doubly protected derivative of the amino acid threonine, it offers significant advantages in controlling the stepwise assembly of amino acid chains, thereby preventing undesirable side reactions. This technical guide provides an in-depth exploration of the applications of this compound, focusing on its role within the well-established Boc/Bzl (tert-Butoxycarbonyl/benzyl) protection strategy in both solution-phase and solid-phase peptide synthesis. Detailed experimental protocols, quantitative data, and process visualizations are presented to equip researchers and drug development professionals with the necessary knowledge for its effective utilization.

Introduction

The synthesis of peptides with defined sequences is a cornerstone of biomedical research and pharmaceutical development. These molecules, ranging from short bioactive fragments to small proteins, play crucial roles in numerous physiological processes and hold immense therapeutic potential. The chemical synthesis of peptides is a complex undertaking that relies on the precise and sequential formation of amide bonds between amino acids. To achieve this, the various reactive functional groups of the amino acid building blocks must be temporarily masked with protecting groups.

This compound is a specialized amino acid derivative designed for this purpose. In this compound, the alpha-amino group is free (present as an oxalate salt), the side-chain hydroxyl group of threonine is protected by a benzyl (Bzl) ether, and the C-terminal carboxylic acid is protected as a benzyl (Bzl) ester. This protection scheme is particularly compatible with the Boc/Bzl strategy, a classical and robust approach to peptide synthesis.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C20H23NO7 | |

| Molecular Weight | 389.41 g/mol | [1] |

| CAS Number | 15260-11-4 | [1] |

| Appearance | White or off-white powder | [1] |

| Melting Point | 153 - 159 °C | [1] |

| Purity | ≥ 98.5% (HPLC) | [1] |

Core Application: A Key Intermediate in Peptide Synthesis

The primary application of this compound is as a protected amino acid building block in the synthesis of peptides.[1] The protection of the threonine side-chain hydroxyl group with a benzyl ether is crucial to prevent O-acylation, an undesirable side reaction that can occur during peptide coupling steps.[4] this compound is versatile and can be employed in both major strategies of peptide synthesis: solution-phase synthesis and solid-phase peptide synthesis (SPPS).

Solution-Phase Peptide Synthesis (SPPS)

In solution-phase synthesis, all reactions are carried out in a homogeneous solution. While often more labor-intensive than solid-phase methods, it remains a valuable technique for the large-scale synthesis of shorter peptides. This compound can be used as the C-terminal starting material for the synthesis of a peptide chain.

The following diagram illustrates the workflow for the synthesis of a model dipeptide, Boc-Ala-Thr(Bzl)-OBzl, in solution, a process directly analogous to using the oxalate salt.

Caption: Workflow for Solution-Phase Synthesis of a Dipeptide.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common method for the routine synthesis of peptides. In this approach, the peptide is assembled on a solid support (resin). This compound is typically used in the form of Boc-Thr(Bzl)-OH for incorporation into the growing peptide chain on the resin. The Boc/Bzl strategy in SPPS involves the use of an acid-labile Boc group for temporary Nα-protection and more stable benzyl-based groups for side-chain protection.[6]

The general cycle for incorporating a Boc-protected amino acid, such as Boc-Thr(Bzl)-OH, in SPPS is depicted below.

Caption: General Cycle for Solid-Phase Peptide Synthesis (Boc Strategy).

Experimental Protocols

Solution-Phase Synthesis of a Model Dipeptide: Boc-Ala-Thr(Bzl)-OBzl

This protocol is adapted from a standard procedure for the synthesis of a dipeptide using H-Thr-OBzl.HCl, which is chemically analogous to the use of the oxalate salt after neutralization.[4]

Materials:

-

This compound

-

Boc-Ala-OH

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Neutralization: In a reaction vessel, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.2 equivalents) to neutralize the oxalate salt and stir for 20 minutes at room temperature.

-

Activation: In a separate vessel, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice-water bath.

-

Add DCC (1.1 equivalents) to the Boc-Ala-OH solution and stir the mixture at 0 °C for 45 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling: Filter the mixture to remove the DCU, and add the filtrate to the neutralized H-Thr(Bzl)-OBzl solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Table 2: Representative Quantitative Data for Dipeptide Synthesis

| Parameter | Typical Value |

| Yield | 85-95% |

| Purity (after purification) | >98% (HPLC) |

| Reaction Time | 12-18 hours |

General Protocol for Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)

This protocol outlines the key steps for incorporating a Boc-Thr(Bzl)-OH residue into a peptide chain on a Merrifield resin.[5]

Materials:

-

Merrifield resin (or other suitable resin for Boc-SPPS)

-

Boc-protected amino acids (e.g., Boc-Thr(Bzl)-OH)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel.

-

First Amino Acid Attachment: Couple the first Boc-protected amino acid to the resin.

-

Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid using a solution of 25-50% TFA in DCM.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIPEA in DCM.

-

Coupling of Boc-Thr(Bzl)-OH:

-

Pre-activate Boc-Thr(Bzl)-OH (3-5 equivalents) with a coupling agent such as DCC (or HATU) and an additive like HOBt in DMF or DCM.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

-

Washing: Thoroughly wash the resin with DCM and DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF).

Conclusion

This compound is a valuable and versatile reagent for the synthesis of threonine-containing peptides. Its use within the Boc/Bzl protection strategy provides a robust and reliable method for constructing complex peptide sequences. The benzyl protection of both the side-chain hydroxyl group and the C-terminal carboxyl group effectively prevents side reactions and allows for controlled, stepwise peptide elongation. This technical guide has provided an overview of its applications, along with detailed experimental protocols and process visualizations, to facilitate its effective use in research and drug development. The careful selection of protecting groups and synthesis strategy is paramount to achieving high yields and purity in peptide synthesis, and this compound remains a key component in the peptide chemist's toolkit.

References

H-Thr(Bzl)-OBzl.oxalate molecular weight

An In-depth Technical Guide to the Molecular Weight of H-Thr(Bzl)-OBzl.oxalate

This technical guide provides a comprehensive overview of the molecular weight of this compound, a chemical compound frequently utilized by researchers, scientists, and drug development professionals. This document outlines the molecular formula, its constituent elements, and a detailed calculation of its molecular weight.

Compound Identification

Molecular Weight Determination

The molecular weight of this compound is a critical parameter for various experimental and developmental applications, including stoichiometry calculations in chemical reactions, preparation of solutions with precise concentrations, and pharmacokinetic analysis.

Calculation Methodology

The molecular weight is calculated by summing the atomic weights of all atoms present in the empirical formula. The atomic weights are based on the isotopic composition of the elements on Earth.

-

Identify the molecular formula: The molecular formula for this compound is C₂₀H₂₃NO₇.

-

Determine the atomic weights of each element:

-

Carbon (C): 12.011 amu

-

Hydrogen (H): 1.008 amu

-

Nitrogen (N): 14.007 amu

-

Oxygen (O): 15.999 amu

-

-

Calculate the total mass for each element:

-

Carbon: 20 atoms * 12.011 amu/atom = 240.22 amu

-

Hydrogen: 23 atoms * 1.008 amu/atom = 23.184 amu

-

Nitrogen: 1 atom * 14.007 amu/atom = 14.007 amu

-

Oxygen: 7 atoms * 15.999 amu/atom = 111.993 amu

-

-

Sum the masses: 240.22 + 23.184 + 14.007 + 111.993 = 389.404 amu

The calculated molecular weight is approximately 389.4 g/mol .[3]

Molecular Weight Data Summary

For clarity and ease of comparison, the quantitative data related to the molecular weight of this compound is summarized in the table below.

| Element (Symbol) | Number of Atoms | Atomic Weight (amu) | Total Mass (amu) |

| Carbon (C) | 20 | 12.011 | 240.22 |

| Hydrogen (H) | 23 | 1.008 | 23.184 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 7 | 15.999 | 111.993 |

| Total | 51 | 389.404 |

Molecular Structure and Composition

This compound is an oxalate salt of the benzyl-protected amino acid threonine. The structure consists of the O-Benzyl-L-threonine benzyl ester cation and the oxalate anion. The diagram below illustrates the relationship between the core amino acid derivative and its counter-ion.

This guide provides the essential information regarding the molecular weight of this compound. Accurate knowledge of this parameter is fundamental for any research or development activities involving this compound.

References

O-Benzyl-L-threonine Benzyl Ester Oxalate: A Comprehensive Technical Overview for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

O-Benzyl-L-threonine benzyl ester oxalate is a pivotal chemical intermediate, widely utilized in the fields of peptide synthesis and pharmaceutical development. Its unique structural characteristics make it an essential building block for the creation of complex peptides and chiral molecules, particularly in the pursuit of novel therapeutics. This document provides a detailed technical guide to its structure, properties, and applications.

Core Molecular Structure and Properties

O-Benzyl-L-threonine benzyl ester oxalate is the oxalate salt of the dibenzyl-protected form of the amino acid L-threonine. The benzyl groups serve as protecting groups for the hydroxyl and carboxylic acid functionalities, preventing unwanted side reactions during synthesis and enhancing solubility in organic solvents. The presence of the oxalate counter-ion facilitates its isolation and purification as a stable, crystalline solid.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of O-Benzyl-L-threonine benzyl ester oxalate is presented in the tables below, compiled from various chemical suppliers and databases.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 15260-11-4 | [1][2][3][4] |

| Molecular Formula | C₂₀H₂₃NO₇ (for the free base) C₂₀H₂₃NO₇·C₂H₂O₄ (for the oxalate salt) | [2][4] |

| Molecular Weight | 389.41 g/mol | [2][4] |

| Appearance | White or off-white powder | [2] |

| Melting Point | 153 - 159 °C | [2] |

| Storage Conditions | Room Temperature | [2] |

Table 2: Spectroscopic and Other Identifiers

| Identifier | Value | Reference |

| Synonyms | L-Thr(Bzl)-OBzl·oxalate(1:1), H-Thr(Bzl)-OBzl.oxalate | [2][3] |

| MDL Number | MFCD02259508 | [2] |

| Purity (Typical) | ≥ 98.5% (HPLC) | [2] |

| Optical Rotation | [α]D²⁰ = -22 ± 2º (c=1 in DMF) | [2] |

| IUPAC Name | benzyl (2S,3R)-2-amino-3-(benzyloxy)butanoate;oxalic acid | [3] |

Applications in Research and Development

The primary application of O-Benzyl-L-threonine benzyl ester oxalate lies in its role as a versatile building block in organic synthesis, particularly in the pharmaceutical industry.

Peptide Synthesis

In peptide synthesis, this compound serves as a protected amino acid derivative. The benzyl protecting groups on both the side-chain hydroxyl group and the C-terminus carboxylic acid prevent their participation in peptide bond formation, allowing for the specific and controlled elongation of a peptide chain. The workflow for its incorporation into a peptide sequence is a fundamental process in solid-phase or solution-phase peptide synthesis.

Chiral Synthesis and Drug Development

As a chiral molecule, O-Benzyl-L-threonine benzyl ester oxalate is a valuable starting material for the asymmetric synthesis of enantiomerically pure compounds.[2] This is of paramount importance in drug development, where the stereochemistry of a molecule often dictates its pharmacological activity and safety profile.[2] Its structural features are leveraged in the design of novel therapeutic agents, with some sources indicating its utility in developing drugs targeting neurological disorders.[2]

Logical Workflow in Peptide Synthesis

The following diagram illustrates the general workflow for the utilization of O-Benzyl-L-threonine benzyl ester oxalate in peptide synthesis.

Caption: General workflow for incorporating O-Benzyl-L-threonine benzyl ester oxalate into a peptide chain.

Experimental Protocols

A related procedure for the one-step preparation of amino acid benzyl esters involves treatment with benzyl alcohol and p-toluenesulfonic acid in a suitable solvent to azeotropically remove water.[5] While this method is for the tosylate salt, a similar principle could be applied, followed by salt exchange to the oxalate. The choice of solvent is critical to avoid racemization.[5]

Safety and Handling

O-Benzyl-L-threonine benzyl ester oxalate should be handled with care, as it may cause irritation to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is intended for research use only and not for diagnostic or therapeutic use.[4]

Conclusion

O-Benzyl-L-threonine benzyl ester oxalate is a cornerstone intermediate for chemical and pharmaceutical research. Its well-defined structure and properties, combined with its utility as a protected amino acid, make it an indispensable tool for the synthesis of peptides and other complex chiral molecules. This guide provides a foundational understanding of its key characteristics and applications, empowering researchers to effectively integrate this compound into their synthetic strategies.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C20H23NO7 | CID 46856342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of H-Thr(Bzl)-OBzl.oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for O-Benzyl-L-threonine benzyl ester oxalate (H-Thr(Bzl)-OBzl.oxalate), a key intermediate in peptide synthesis and drug development. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining precise solubility, and a logical framework for approaching the solubilization of this and structurally similar compounds.

Qualitative Solubility Profile

This compound is a protected amino acid derivative, and its solubility is influenced by the bulky, nonpolar benzyl protecting groups on both the side chain hydroxyl and the C-terminus, as well as the presence of the oxalate salt.

Based on available data from chemical suppliers, this compound is qualitatively described as being soluble in a range of common organic solvents. This information is summarized in the table below.

| Solvent Class | Specific Solvents | Reference |

| Chlorinated Solvents | Chloroform, Dichloromethane | [1] |

| Esters | Ethyl Acetate | [1] |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Acetone | [1] |

This qualitative assessment suggests that the compound is generally soluble in moderately polar to polar organic solvents. The presence of the benzyl groups contributes to its solubility in less polar organic solvents compared to its unprotected amino acid counterpart. The oxalate salt form can enhance solubility in more polar solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a selection of relevant organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Acetone, DMSO, Acetonitrile, Tetrahydrofuran, Methanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a series of sealed vials. The excess solid should be clearly visible.

-

Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C ± 0.1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be agitated to facilitate dissolution.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filter the collected supernatant through a syringe filter to remove any remaining undissolved solid.

-

Dilute the filtered solution with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

The following diagram illustrates the experimental workflow for determining the quantitative solubility of this compound.

Logical Framework for Solvent Selection

The choice of solvent for a particular application, such as a chemical reaction or purification, depends on a variety of factors beyond simple solubility. The following decision pathway provides a logical approach to selecting an appropriate solvent system for this compound.

This framework emphasizes a systematic approach, starting with the known qualitative solubility and progressively refining the solvent choice based on experimental data and practical constraints. For instance, while DMSO may be a good solvent, its high boiling point might make it unsuitable for applications requiring easy solvent removal. Conversely, the lower boiling points of dichloromethane and acetone make them attractive for reactions and purifications where product isolation is a key step.

Conclusion

References

The Bedrock of Peptide Synthesis: An In-depth Technical Guide to the Boc/Bzl Strategy

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the tert-butyloxycarbonyl/benzyl (Boc/Bzl) strategy stands as a foundational and robust methodology. Pioneered by the Nobel laureate R.B. Merrifield, this approach to solid-phase peptide synthesis (SPPS) laid the groundwork for the routine chemical synthesis of peptides. While the Fmoc/tBu strategy has gained widespread use due to its milder deprotection conditions, the Boc/Bzl strategy remains indispensable for the synthesis of long, complex, or hydrophobic peptides where other methods may fall short.[1] This in-depth technical guide provides a comprehensive overview of the core principles, detailed experimental protocols, and critical considerations for the successful application of the Boc/Bzl peptide synthesis strategy.

Core Principles: A Symphony of Graduated Acid Lability

The Boc/Bzl strategy is predicated on the principle of "graduated acid lability," where different protecting groups are removed by varying strengths of acid.[1][2] This non-orthogonal approach employs the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain. In contrast, more acid-stable benzyl-based protecting groups are used for the semi-permanent protection of reactive amino acid side chains.[1]

The synthesis is a cyclical process, with each cycle extending the peptide chain by one amino acid. A typical cycle involves three key steps:

-

Deprotection: The N-terminal Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[2][3]

-

Neutralization: The resulting ammonium salt at the N-terminus is neutralized to the free amine.[3][4]

-

Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[2]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups using a strong acid, most commonly anhydrous hydrogen fluoride (HF).[1][2]

Data Presentation: A Quantitative Overview

The efficiency of each step in the Boc/Bzl strategy is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data for the major steps in the process.

Table 1: Nα-Boc Deprotection Reagents and Conditions

| Reagent | Typical Concentration | Scavenger | Reaction Time | Typical Efficiency | Notes |

| Trifluoroacetic acid (TFA) | 25-50% in Dichloromethane (DCM) | 0.5% Dithioethane (DTE) for Trp, Cys, Met containing peptides[3][4] | 20-30 minutes[5][6] | >99% | The most common and standard method. A pre-wash of 1-5 minutes is often performed.[2][3] |

| Hydrochloric acid (HCl) | 4M in Dioxane | None typically required | 30-60 minutes | >98% | An alternative to TFA. |

Table 2: Common Coupling Reagents for Boc SPPS

| Coupling Reagent | Class | Equivalents (Reagent/Amino Acid) | Base (Equivalents) | Typical Coupling Time | Notes |

| HBTU/TBTU | Aminium/Uronium Salt | 2-4 | DIEA (4-6) | 1-2 hours | Highly efficient, especially for sterically hindered couplings.[2] |

| DCC/HOBt | Carbodiimide | 5.5 (DIC) / 5.5 (HOBt) | None (base-free conditions) | 1-2 hours | A classic and effective method. The byproduct dicyclohexylurea (DCU) is insoluble in many solvents but soluble in TFA.[7] |

| HATU | Aminium Salt | 3-4 | DIEA (6-8) | 30-60 minutes | Generally more reactive than HBTU, often used for difficult couplings.[6] |

Table 3: Final Cleavage Cocktails for Boc/Bzl SPPS

| Cleavage Reagent | Scavenger Cocktail (v/v or v/v/w) | Target Residues | Reaction Conditions | Notes |

| Anhydrous Hydrogen Fluoride (HF) | HF:Anisole (9:1) | General purpose | 0°C, 45-60 minutes[8] | Standard procedure for most peptides. |

| Anhydrous Hydrogen Fluoride (HF) | HF:p-cresol (9:1) | Multiple Glu/Asp | 0°C, 45-60 minutes | p-Cresol is a common scavenger. |

| Anhydrous Hydrogen Fluoride (HF) | HF:p-cresol:p-thiocresol (18:1:1) | Multiple Cys | 0°C, 45-60 minutes | p-Thiocresol is used for cysteine-containing peptides. |

| "Low-High" HF | Low: HF/DMS/p-cresol (25:65:10) High: HF/anisole (9:1) | General, reduces side reactions | Low: 0°C, 2 hours; High: 0°C, 30-60 minutes[9][10] | The low HF step proceeds via an SN2 mechanism, minimizing carbocation formation.[3] |

| Trifluoromethanesulfonic acid (TFMSA) | TFMSA/TFA/m-cresol/DMS | General purpose | 0-5°C, 1-2 hours | An alternative to HF that does not require specialized apparatus.[9] |

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in Boc/Bzl solid-phase peptide synthesis.

Protocol 1: Nα-Boc Amino Acid Protection

This protocol describes the protection of the α-amino group of an amino acid with the Boc group.

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Acetone

-

Water

-

Triethylamine (Et₃N)

-

Ethyl acetate

-

Dilute Hydrochloric acid (HCl)

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (e.g., 20 mmol) in a mixture of water (20 mL) and acetone (40 mL) in a reaction flask.

-

While stirring, add 1.5 equivalents of triethylamine.

-

Controlling the temperature at 25°C, add di-tert-butyl dicarbonate (22 mmol).

-

Continue stirring for 4 hours.

-

Remove the acetone by distillation under reduced pressure.

-

Extract the aqueous layer with ether (3 x 10 mL) to remove impurities.

-

Adjust the pH of the aqueous layer to 2-3 with dilute HCl.

-

Extract the product with ethyl acetate (4 x 60 mL).

-

Combine the organic layers and wash with brine (2 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness.

-

The resulting Boc-protected amino acid can be further purified by crystallization. A yield of over 90% is typical.[11]

Protocol 2: Boc Solid-Phase Peptide Synthesis Cycle (Deprotection, Neutralization, and Coupling)

This protocol outlines a single cycle of amino acid addition to the peptide-resin.

Materials:

-

Peptide-resin

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA), peptide synthesis grade

-

Isopropanol (IPA)

-

N,N-Diisopropylethylamine (DIEA)

-

Nα-Boc protected amino acid

-

HBTU

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Ninhydrin test solutions

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for at least 30-60 minutes in a reaction vessel with gentle agitation.[2] Drain the solvent.

-

Nα-Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin.[2]

-

Perform a pre-wash by agitating for 5 minutes.[2]

-

Drain the solution and add a fresh 50% TFA/DCM solution.

-

Agitate for an additional 15-25 minutes to ensure complete deprotection.[2][3]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and IPA (2 times).[2][3]

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin.

-

Agitate for 2 minutes and drain. Repeat the neutralization step.

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

-

-

Amino Acid Coupling (HBTU mediated):

-

In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and HBTU in DMF.[2]

-

Add this solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.[2]

-

Agitate the reaction mixture at room temperature for 1-2 hours.[2]

-

Monitor the reaction progress using the Kaiser (ninhydrin) test. A negative test indicates complete coupling.[2]

-

Once the coupling is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[2]

-

Protocol 3: Final Cleavage from Merrifield Resin using Anhydrous HF

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups. Safety Note: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavenger (e.g., anisole, p-cresol)

-

HF cleavage apparatus

-

Cold diethyl ether

-

Teflon-coated stirring bar

Procedure:

-

Place the thoroughly dried peptide-resin and a Teflon-coated stirring bar into the reaction vessel of the HF apparatus.

-

Add the appropriate scavenger (e.g., for every 0.2 mmol of peptide-resin, add 1 mL of p-cresol).[12]

-

Secure the cap onto the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.[12][13]

-

For every 0.2 mmol of peptide-resin, distill 10 mL of HF into the reaction vessel, maintaining the temperature between -5°C and 0°C.[12][13]

-

Stir the cleavage mixture at 0°C to 5°C for 30 to 60 minutes. For peptides containing Arg(Tos), the cleavage may take up to 2 hours.[12][13]

-

After the reaction is complete, evaporate the HF under a stream of nitrogen or in vacuo at 0°C.[10][13]

-

Filter the resin using a fine sintered glass funnel and wash with a small amount of TFA.[13]

-

Combine the filtrates and add 8-10 times the volume of cold diethyl ether to precipitate the peptide.[13]

-

Collect the crude peptide by filtration and wash with cold ether to remove scavengers.[13]

Mandatory Visualization

The following diagrams illustrate the key workflows in the Boc/Bzl peptide synthesis strategy.

Caption: High-level workflow of Boc/Bzl Solid-Phase Peptide Synthesis.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Conclusion and Outlook

The Boc/Bzl strategy for solid-phase peptide synthesis, while one of the original methods, remains a powerful and relevant technique in the modern chemist's toolbox. Its robustness, particularly for the synthesis of long and challenging peptide sequences, ensures its continued application in both academic research and industrial drug development. A thorough understanding of the underlying chemical principles, meticulous execution of the experimental protocols, and an awareness of potential side reactions are paramount to the successful synthesis of high-quality peptides using this venerable and effective strategy.

References

- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 11. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

The Strategic Role of Benzyl-Type Protecting Groups in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the judicious selection and application of protecting groups are paramount to achieving high yields and purity. Among these, benzyl-type protecting groups have long served as a cornerstone, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This technical guide provides a comprehensive examination of the role of benzyl protecting groups, detailing their application, cleavage, and the chemical nuances that govern their effectiveness.

Core Principles of Benzyl Protecting Groups in Peptide Synthesis

Benzyl-type protecting groups are predominantly used for the semi-permanent protection of amino acid side-chain functionalities. This includes the hydroxyl groups of serine (Ser), threonine (Thr), and tyrosine (Tyr); the carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu); and the ε-amino group of lysine (Lys).[1][2] The foundational principle of their use lies in their stability to the mildly acidic conditions required for the removal of the temporary Nα-Boc group (typically with trifluoroacetic acid, TFA), while being susceptible to cleavage under stronger acidic conditions or through catalytic hydrogenolysis.[3][4]

This differential lability forms the basis of the "quasi-orthogonal" Boc/Bzl strategy. While not truly orthogonal, as both Boc and benzyl groups are cleaved by acid, the significant difference in the required acid strength allows for selective deprotection throughout the synthesis cycles.[5][6]

Orthogonality and Deprotection Strategies

The primary methods for the cleavage of benzyl protecting groups are:

-

Strong Acidolysis: This is the most common method in Boc/Bzl SPPS, where the final step involves treatment with a strong acid like anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or hydrogen bromide (HBr) in acetic acid.[1][3][7] This simultaneously cleaves the peptide from the resin and removes all benzyl-based side-chain protecting groups.

-

Catalytic Hydrogenolysis: This method involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source (e.g., H₂ gas, formic acid, or ammonium formate).[8] It is a milder alternative to strong acidolysis and is particularly useful in solution-phase synthesis or for peptides that are sensitive to strong acids.[9]

The choice of deprotection strategy is dictated by the overall synthetic scheme and the presence of other sensitive functional groups within the peptide sequence.

Data Presentation: A Comparative Overview of Benzyl-Type Protecting Groups

The stability and lability of benzyl protecting groups can be modulated by introducing substituents on the phenyl ring. Electron-withdrawing groups (e.g., chloro) increase stability to acid, while electron-donating groups (e.g., methoxy) decrease stability.[10][11]

| Protecting Group | Amino Acid | Cleavage Conditions | Relative Stability to TFA | Notes |

| Benzyl (Bzl/OBzl) | Ser, Thr, Tyr, Asp, Glu | HF, TFMSA, HBr/AcOH, Catalytic Hydrogenolysis | High | The standard benzyl protecting group. Prone to some side reactions.[1][3] |

| 2-Chlorobenzyl (2-Cl-Z) | Lys | HF, TFMSA, HBr/AcOH, Catalytic Hydrogenolysis | Very High | Increased acid stability prevents premature deprotection during Boc removal.[7][12] |

| 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) | Tyr | HF, TMSOTf | Extremely High | Offers enhanced stability against acidolysis.[13] |

| 4-Methoxybenzyl (PMB) | Cys | HF, TFMSA (more labile) | Moderate | More acid-labile than the standard benzyl group.[10][14] |

| 4-Methylbenzyl (Meb) | Cys | HF, TFMSA | High | Slightly more labile than the standard benzyl group.[10] |

Table 1: Comparison of Common Benzyl-Type Protecting Groups

| Deprotection Method | Reagents | Typical Yield | Key Considerations |

| Strong Acidolysis (HF) | Anhydrous HF, scavengers (e.g., anisole, p-cresol) | 70-95% | Requires specialized equipment due to the toxicity and corrosiveness of HF. Scavengers are crucial to prevent side reactions.[15][16] |

| Strong Acidolysis (TFMSA) | TFMSA, TFA, scavengers | 60-90% | An alternative to HF that does not require a special apparatus. Products can be hygroscopic.[13][17] |

| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (balloon) or Formic Acid | >90% | A mild and efficient method, particularly in solution-phase. Not compatible with sulfur-containing amino acids (e.g., Met, Cys).[8][9] |

Table 2: Typical Yields for Benzyl Group Deprotection Methods

Experimental Protocols

Introduction of Benzyl Protecting Groups

Protocol 1: O-Benzylation of N-Boc-Serine

This protocol describes the benzylation of the serine hydroxyl group.

-

Materials:

-

N-tert-butoxycarbonyl-DL-serine

-

Tetrahydrofuran (THF)

-

Sodium tert-pentoxide

-

Benzyl bromide

-

Deionized water

-

Petroleum ether

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 20.5g of N-tert-butoxycarbonyl-DL-serine in 200mL of THF.

-

Add 27.59g of sodium tert-pentoxide to the solution and stir at room temperature for 10 minutes.

-

Cool the reaction mixture to 0°C using an ice-water bath.

-

Slowly add 20g of benzyl bromide with continuous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with deionized water.

-

Extract the aqueous layer with petroleum ether (3 x 300mL).

-

Acidify the aqueous layer with a suitable acid (e.g., 1 M HCl) to pH 3-4.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

-

Protocol 2: Synthesis of Boc-Asp(OBzl)-OH

This protocol details the protection of the β-carboxyl group of aspartic acid.

-

Materials:

-

Boc-L-aspartic acid

-

Benzyl bromide

-

Dicyclohexylamine (DCHA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Triethylamine (TEA)

-

-

Procedure:

-

Suspend Boc-L-aspartic acid in DMF.

-

Add DCHA and heat the mixture to 60-70°C.

-

Add benzyl bromide and stir for 5-10 minutes.

-

Cool the mixture, filter off the DCHA·HBr salt, and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate, wash with water, and dry over magnesium sulfate.

-

Concentrate the solution and precipitate the product by neutralization with TEA.

-

Protocol 3: Synthesis of Boc-Lys(2-Cl-Z)-OH

This protocol describes the introduction of the 2-chlorobenzyloxycarbonyl group onto the ε-amino group of lysine.

-

Materials:

-

H-Lys-OH·HCl

-

Copper(II) sulfate pentahydrate

-

Sodium bicarbonate

-

2-Chlorobenzyl chloroformate

-

Dioxane and water

-

EDTA (for workup)

-

-

Procedure:

-

Prepare the copper(II) complex of lysine by reacting H-Lys-OH·HCl with CuSO₄·5H₂O in the presence of NaHCO₃.

-

Isolate the copper complex by filtration.

-

Suspend the copper complex in a mixture of dioxane and water.

-

Add 2-chlorobenzyl chloroformate dropwise while maintaining an alkaline pH with NaOH.

-

Stir the reaction overnight at room temperature.

-

Decompose the copper complex by adding a solution of EDTA and adjusting the pH.

-

Extract the product with an organic solvent, followed by acidification of the aqueous layer to precipitate the Nε-(2-Cl-Z)-L-lysine.

-

Protect the α-amino group with Di-tert-butyl dicarbonate (Boc₂O) under standard conditions to yield Boc-Lys(2-Cl-Z)-OH.

-

Cleavage of Benzyl Protecting Groups

Protocol 4: Standard HF Cleavage

WARNING: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

-

Materials:

-

Peptide-resin

-

Scavenger mixture (e.g., 90% HF, 5% p-cresol, 5% anisole)

-

Anhydrous HF

-

Cold diethyl ether

-

-

Procedure:

-

Place the dried peptide-resin in the HF reaction vessel.

-

Add the appropriate scavenger mixture.

-

Cool the vessel in a dry ice/acetone bath.

-

Carefully condense the required volume of anhydrous HF into the vessel.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Remove the HF by vacuum.

-

Wash the resulting peptide/resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Isolate the peptide by filtration or centrifugation.

-

Protocol 5: Catalytic Hydrogenolysis

-

Materials:

-

Benzyl-protected peptide

-

10% Palladium on carbon (Pd/C)

-

Methanol or ethanol

-

Hydrogen gas (balloon) or formic acid

-

-

Procedure:

-

Dissolve the peptide in methanol or ethanol.

-

Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).

-

If using H₂, evacuate the flask and backfill with hydrogen from a balloon. If using formic acid, add it to the mixture.

-

Stir the reaction at room temperature until complete (monitor by TLC or HPLC).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent to obtain the deprotected peptide.

-

Mandatory Visualizations: Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate key processes involving benzyl protecting groups.

References

- 1. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. peptide.com [peptide.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 13. peptide.com [peptide.com]

- 14. Benzyl Ethers [organic-chemistry.org]

- 15. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 17. Boc Resin Cleavage Protocol [sigmaaldrich.com]

A Technical Guide to the Foundational Principles of Benzyl Protection for Threonine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the core principles and practical applications of using benzyl-based protecting groups for the amino acid threonine. The strategic use of such groups is paramount in complex organic synthesis, particularly in the realm of peptide chemistry and drug development, to ensure high yields and prevent undesirable side reactions.

Core Principles of Benzyl Protection

The selection of a suitable protecting group is governed by three fundamental criteria: ease of introduction, stability throughout various reaction conditions, and the ability to be selectively removed without altering other functionalities within the molecule.[1] Benzyl-based groups, including the O-benzyl (Bzl) ether, the C-terminal benzyl (OBn) ester, and the N-terminal benzyloxycarbonyl (Cbz or Z) group, fulfill these requirements effectively in many synthetic contexts.

A key concept in multi-step synthesis is orthogonality , which is the ability to deprotect one functional group without affecting others.[2][3] The benzyl group is a cornerstone of the "quasi-orthogonal" Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[4] In this approach, the temporary Nα-Boc group is removed with moderate acids like trifluoroacetic acid (TFA), while the more robust, semi-permanent benzyl side-chain protecting groups remain intact, requiring stronger acids or catalytic hydrogenolysis for cleavage.[1][4]

Types of Benzyl Protection for Threonine

Threonine possesses three reactive functional groups: the α-amino group, the α-carboxyl group, and the side-chain hydroxyl group. Benzyl-containing moieties can be used to protect each of these sites.

-

Side-Chain Protection (O-Benzyl Ether): The secondary hydroxyl group on threonine's side chain must be protected to prevent side reactions, most notably O-acylation, during peptide coupling steps.[5] The benzyl ether is a common choice for this role, particularly in Boc-based SPPS.[6] It is typically introduced using benzyl bromide (BnBr) in the presence of a base, following a Williamson ether synthesis-like mechanism.[7]

-

Carboxyl-Terminus Protection (Benzyl Ester): Protecting the C-terminus as a benzyl ester is a common strategy, especially in solution-phase synthesis and Boc-SPPS.[8] This can be achieved through methods like Fischer-Speier esterification, which involves reacting threonine with benzyl alcohol under acidic catalysis.[1]

-

Amino-Terminus Protection (Benzyloxycarbonyl - Cbz): The Cbz group was historically pivotal in the development of controlled peptide synthesis.[2] It is introduced by reacting the amino acid's N-terminus with benzyl chloroformate (Cbz-Cl) under basic conditions (a Schotten-Baumann reaction).[2] The Cbz group is stable under various conditions but can be cleanly removed by catalytic hydrogenolysis, making it orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[2]

Quantitative Data Summary

The efficiency of protection and deprotection reactions is critical for the overall success of a synthetic route. The following tables provide comparative and representative quantitative data.

Table 1: Performance Comparison of Benzyl vs. Tert-Butyl Ester Protection for Threonine

| Parameter | Benzyl (Bn) Ester | Tert-Butyl (tBu) Ester |

| Typical Yield (Protection) | 85-95% | 80-90% |

| Stability | Stable to a wide range of non-reductive reagents. | Stable to basic and nucleophilic reagents. |

| Deprotection Conditions | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH). | Moderate to strong acids (e.g., Trifluoroacetic acid - TFA). |

| SPPS Compatibility | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Key Advantages | High stability, orthogonal to many other protecting groups. | Facile cleavage under milder acidic conditions. |

| Key Disadvantages | Requires specific catalysts that can be poisoned; strong acids may not be suitable for sensitive substrates.[8] | Can be labile under repeated mild acidic conditions. |

| Data compiled from BenchChem.[8] |

Table 2: Representative Yields for Benzyl Protection & Deprotection Reactions

| Reaction | Protecting Group | Reagents | Typical Yield |

| Side-Chain O-Benzylation | O-Benzyl (Bzl) | N-protected Threonine, Benzyl Bromide, Base (e.g., NaH) | >80%[9] |

| N-Terminus Protection | Benzyloxycarbonyl (Cbz) | Threonine, Benzyl Chloroformate, Base (e.g., Na₂CO₃) | High-yielding[2] |

| C-Terminus Protection | Benzyl Ester (OBn) | N-protected Threonine, Benzyl Alcohol, Acid Catalyst (e.g., PTSA) | 85-95%[8] |

| Debenzylation | Bzl, OBn, Cbz | H₂, 10% Pd/C in Methanol or Ethanol | Quantitative[1][10] |

Key Mechanisms and Workflows

Visualizing the reaction pathways and experimental sequences is crucial for understanding and implementing these protection strategies.

Caption: General principle of a protecting group strategy in multi-step synthesis.

Caption: Workflow for C-terminal benzyl ester protection and subsequent deprotection.

Caption: Simplified mechanism of Fischer-Speier esterification for threonine.

Caption: Experimental workflow for one cycle of SPPS using Fmoc-Thr(Bzl)-OH.

Caption: Simplified catalytic cycle for palladium-catalyzed hydrogenolysis.

Experimental Protocols

Detailed and reliable experimental procedures are essential for reproducible results. The following are representative protocols for the protection and deprotection of threonine using benzyl groups.

Protocol 1: Synthesis of N-Boc-L-Threonine Benzyl Ester

This protocol details the protection of the carboxylic acid functionality of N-Boc-L-threonine as a benzyl ester.[8]

-

Materials: N-Boc-L-threonine, benzyl alcohol, p-toluenesulfonic acid monohydrate, toluene, ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, add N-Boc-L-threonine, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Add toluene as a solvent to facilitate the azeotropic removal of water.

-

Heat the mixture to reflux. Water will collect in the Dean-Stark trap, driving the reaction toward the ester product.

-

Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench carefully with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography to yield N-Boc-L-threonine benzyl ester.[8]

-

Protocol 2: Deprotection of Benzyl Esters via Catalytic Hydrogenolysis

This is a mild and widely used method for cleaving benzyl esters and ethers.[1][10]

-

Materials: Benzyl-protected threonine derivative, 10% Palladium on carbon (Pd/C), methanol (or ethanol), filtration apparatus (e.g., Celite® pad).

-

Procedure:

-

Dissolve the benzyl-protected threonine derivative in methanol in a suitable reaction flask.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% Pd) to the solution.[8]

-

Evacuate the flask and backfill with hydrogen gas (a hydrogen-filled balloon is often sufficient for small-scale reactions). Repeat this process three times to ensure an inert atmosphere.[2]

-

Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere.

-

Monitor the reaction's progress by TLC until the starting material is completely consumed.[1]

-

Upon completion, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the filter cake with the reaction solvent and combine the filtrates.

-

Remove the solvent under reduced pressure to yield the deprotected product.[1]

-

Protocol 3: Incorporation of Fmoc-Thr(Bzl)-OH in Fmoc-SPPS

This protocol outlines a standard coupling cycle for adding a benzyl-protected threonine residue during automated or manual Fmoc-based solid-phase peptide synthesis.[5]

-

Materials: Rink Amide resin (or other suitable resin), DMF, 20% piperidine in DMF, Fmoc-Thr(Bzl)-OH, HBTU, HOBt, DIPEA.

-

Procedure (One Coupling Cycle):

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[5]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with a fresh portion of the piperidine solution for 10-15 minutes to ensure complete Fmoc removal.[5]

-

Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.[5]

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-Thr(Bzl)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) to activate the amino acid.[5]

-

Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[5]

-

Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.[5]

-

Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, the coupling step should be repeated.[5] The resin is now ready for the next deprotection and coupling cycle.

-

Potential Side Reactions

While benzyl protection is robust, awareness of potential side reactions is crucial for troubleshooting and optimizing syntheses.

-

O-acylation: This is the primary side reaction that side-chain protection aims to prevent. If the threonine hydroxyl group is unprotected, it can be acylated by the incoming activated amino acid, leading to branched peptide impurities.[5]

-

Racemization: Although threonine is not highly susceptible, racemization can occur during the amino acid activation step. The use of coupling additives like HOBt is essential to suppress this side reaction.[5]

-

Catalyst Poisoning: During catalytic hydrogenolysis, sulfur-containing residues (cysteine, methionine) can poison the palladium catalyst, inhibiting the deprotection reaction.

-

Incomplete Cleavage: In SPPS, the final cleavage cocktail (e.g., Reagent K: TFA / Water / Phenol / Thioanisole / TIS) is designed to remove the benzyl group along with other side-chain protecting groups and cleave the peptide from the resin.[5] The composition of this cocktail is critical to prevent side reactions like re-alkylation of sensitive residues.

Conclusion

The use of benzyl protecting groups for threonine is a well-established and versatile strategy in chemical synthesis. The choice between side-chain, C-terminal, or N-terminal protection depends on the overall synthetic plan, particularly the orthogonality required in complex routes like solid-phase peptide synthesis. A thorough understanding of the principles of their introduction, stability, and cleavage, as well as an awareness of potential side reactions, enables researchers to effectively utilize benzyl protection to achieve their synthetic goals with high fidelity and yield.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for H-Thr(Bzl)-OBzl.oxalate in Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

In the field of peptide synthesis, the strategic selection of protecting groups is fundamental to achieving high yields and purity. H-Thr(Bzl)-OBzl.oxalate, or O-benzyl-L-threonine benzyl ester oxalate, is a valuable building block for the incorporation of a protected threonine residue into a peptide sequence. This derivative is particularly suited for solution-phase peptide synthesis (SPPS) within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. In this strategy, the α-amino group is temporarily protected with an acid-labile Boc group, while more robust benzyl-based groups protect the side chains and the C-terminus. The hydroxyl group of threonine is protected as a benzyl ether (Bzl), and the C-terminus is protected as a benzyl ester (OBzl), providing stability during the coupling steps.

This document provides a detailed protocol for the use of this compound in a model dipeptide synthesis, outlining the coupling reaction, purification, and subsequent deprotection steps.

Data Presentation

The following tables summarize the materials, reagents, and expected quantitative data for the synthesis of a model dipeptide, Boc-Ala-Thr(Bzl)-OBzl. These values are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Table 1: Key Materials and Reagents

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Role/Purpose |

| This compound | C₂₀H₂₃NO₇ | 389.40 | C-terminal amino acid with side-chain and carboxyl protection |

| Boc-Ala-OH | C₈H₁₅NO₄ | 189.21 | N-terminal protected amino acid |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Racemization suppressant |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Base for neutralization of the oxalate salt |

| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Reaction solvent |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction solvent |

| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | Aqueous wash solution |

| Saturated sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Aqueous wash solution |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | Aqueous wash solution |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying agent |

Table 2: Quantitative Data for the Synthesis of Boc-Ala-Thr(Bzl)-OBzl

| Parameter | Expected Value | Notes |

| Reaction Scale | 10 mmol | Based on this compound as the limiting reagent. |

| Equivalents of Boc-Ala-OH | 1.05 eq. | A slight excess of the N-protected amino acid is used to ensure complete coupling. |

| Equivalents of DCC | 1.1 eq. | A common excess for carbodiimide coupling agents. |

| Equivalents of HOBt | 1.1 eq. | Used in conjunction with DCC to minimize racemization. |

| Equivalents of DIPEA | 2.2 eq. | Sufficient to neutralize both the oxalate salt and the HOBt. |

| Reaction Time | 12-24 hours | Monitored by Thin Layer Chromatography (TLC). |

| Crude Product Yield | >90% | Before purification. |

| Purified Product Yield | 75-85% | After silica gel column chromatography. |

| Purity (by HPLC) | >98% | After purification. |

Experimental Protocols

Protocol 1: Solution-Phase Coupling of Boc-Ala-OH with this compound

This protocol details the formation of the peptide bond between Boc-protected Alanine and O-benzyl-L-threonine benzyl ester.

Materials:

-

This compound (1.0 eq)

-

Boc-Ala-OH (1.05 eq)

-

DCC (1.1 eq)

-

HOBt (1.1 eq)

-

DIPEA (2.2 eq)

-

Anhydrous DMF

-

Ethyl acetate (EtOAc)

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Filtration apparatus (sintered glass funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Neutralization: In a reaction vessel, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (2.2 eq) to neutralize the oxalate salt and stir for 30 minutes at room temperature.

-

Activation: In a separate vessel, dissolve Boc-Ala-OH (1.05 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool this solution to 0 °C in an ice-water bath.

-

Add DCC (1.1 eq) to the cooled Boc-Ala-OH solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Stir the activation mixture at 0 °C for 45 minutes.

-

Coupling: Filter the activation mixture to remove the precipitated DCU, and add the filtrate to the neutralized H-Thr(Bzl)-OBzl solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

-

Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Boc-Ala-Thr(Bzl)-OBzl.

Protocol 2: Purification of Boc-Ala-Thr(Bzl)-OBzl

The crude product is purified by silica gel column chromatography.

Materials:

-

Crude Boc-Ala-Thr(Bzl)-OBzl

-

Silica gel (for column chromatography)

-

Eluent system (e.g., a gradient of ethyl acetate in hexanes)

-

Glass column

-

Fraction collector or test tubes

-

TLC plates and developing chamber

Procedure:

-

Prepare a silica gel column using a suitable slurry packing method with the initial eluent.

-

Dissolve the crude dipeptide in a minimal amount of the eluent or a compatible solvent (e.g., dichloromethane).

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Collect fractions and monitor the separation by TLC.

-

Combine the fractions containing the pure product.

-

Evaporate the solvent under reduced pressure to yield the purified Boc-Ala-Thr(Bzl)-OBzl as a solid or oil.

Protocol 3: Deprotection of Boc-Ala-Thr(Bzl)-OBzl

This protocol describes the removal of both the Boc and benzyl protecting groups to yield the free dipeptide, Ala-Thr.

Materials:

-

Purified Boc-Ala-Thr(Bzl)-OBzl

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Hydrogenation apparatus (e.g., H-Cube or a flask with a hydrogen balloon)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Boc Deprotection (Acidolysis): a. Dissolve the purified dipeptide in a 1:1 mixture of TFA and DCM. b. Stir the solution at room temperature for 1-2 hours. c. Remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual TFA. The product is H-Ala-Thr(Bzl)-OBzl as a TFA salt.

-

Benzyl Deprotection (Hydrogenolysis): a. Dissolve the TFA salt from the previous step in methanol or ethanol. b. Carefully add a catalytic amount of 10% Pd/C. c. Subject the mixture to hydrogenation (e.g., under a hydrogen atmosphere at atmospheric pressure) and stir vigorously at room temperature. d. Monitor the reaction by TLC until the starting material is consumed. e. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. f. Evaporate the solvent under reduced pressure to obtain the crude deprotected dipeptide, Ala-Thr. g. The crude peptide can be further purified by recrystallization or preparative HPLC if necessary.

Visualizations

The following diagrams illustrate the logical workflow of the solution-phase dipeptide synthesis.

Caption: Solution-phase synthesis workflow for Boc-Ala-Thr(Bzl)-OBzl.